

1-Acetylpiperidine-4-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 1-Acetylpiperidine-4-carboxylic acid

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An In-Depth Technical Guide to 1-Acetylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carboxylic acid, also known as N-acetylisonipecotic acid, is a pivotal synthetic intermediate in the landscape of modern medicinal chemistry and organic synthesis.^{[1][2]} Its molecular architecture, featuring a piperidine scaffold functionalized with both a carboxylic acid and an N-acetyl group, makes it a versatile building block for constructing complex, biologically active molecules.^[3] The piperidine ring is a prevalent motif in numerous pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. Consequently, this compound serves as a crucial starting point in the development of therapeutics targeting a wide array of conditions, from neurological disorders to infectious diseases.^{[1][4]}

This guide provides a comprehensive technical overview of **1-Acetylpiperidine-4-carboxylic acid**, grounded in established scientific principles. We will delve into its fundamental physicochemical properties, provide a detailed and validated protocol for its synthesis, explore its diverse applications in drug discovery, outline methods for its analytical characterization, and summarize critical safety and handling procedures.

Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. **1-Acetylpiperidine-4-carboxylic acid** is a stable, solid compound under standard conditions, facilitating its handling and storage in a laboratory setting.^[4] Its key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₃ NO ₃	^[5] ^[6]
Molecular Weight	171.19 g/mol	^[2] ^[7]
CAS Number	25503-90-6	^[5] ^[8]
IUPAC Name	1-acetylpiperidine-4-carboxylic acid	^[2]
Common Synonyms	N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinecarboxylic acid	^[2] ^[6] ^[8]
Appearance	Solid	^[4]
Melting Point	180-184 °C	^[4] ^[9]
Topological Polar Surface Area	57.61 Å ²	^[6]
Hydrogen Bond Donors	1	^[6]
Hydrogen Bond Acceptors	2	^[6]

Synthesis of 1-Acetylpiperidine-4-carboxylic Acid

The most direct and efficient synthesis of **1-Acetylpiperidine-4-carboxylic acid** involves the N-acetylation of its parent amine, piperidine-4-carboxylic acid (isonipecotic acid). This reaction is a classic example of amide bond formation.

Expertise & Rationale for Synthetic Route

The chosen method, acetylation with acetic anhydride, is favored in both academic and industrial settings for several compelling reasons:

- **High Reactivity:** Acetic anhydride is a highly effective acetylating agent for primary and secondary amines.
- **Favorable Byproducts:** The primary byproduct of the reaction is acetic acid, which is volatile and can be easily removed during workup and purification.
- **Reaction Conditions:** The reaction proceeds under mild conditions, typically not requiring high temperatures or pressures, which preserves the integrity of the core molecule.
- **Self-Validating Protocol:** The protocol incorporates a purification step (recrystallization) and a verification checkpoint (melting point analysis). A successful synthesis will yield a product with a sharp melting point within the established range (180-184 °C), confirming its purity.^[4]

Detailed Experimental Protocol: N-Acetylation of Isonipecotic Acid

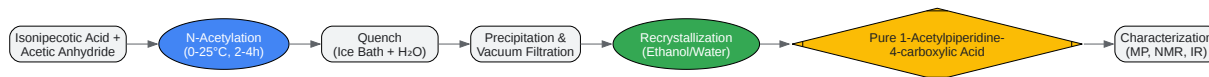
Materials:

- Piperidine-4-carboxylic acid (Isonipecotic acid)
- Acetic anhydride
- Deionized water
- Hydrochloric acid (HCl), 1M solution
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, Buchner funnel

Procedure:

- **Reactant Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent like glacial acetic acid or perform the reaction neat.
- **Acetylation:** Cool the flask in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred suspension. The addition should be controlled to manage the exothermic reaction.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
- **Quenching:** Carefully quench the reaction by slowly adding cold deionized water to hydrolyze any excess acetic anhydride. This step is also exothermic and should be performed in an ice bath.
- **Product Isolation & Purification:** The product often precipitates upon addition of water. If not, acidify the solution to pH ~2 with 1M HCl to ensure the carboxylic acid is protonated and less water-soluble.
- **Filtration:** Collect the precipitated white solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove residual acetic acid and other water-soluble impurities.
- **Recrystallization (Validation Step):** For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
- **Drying:** Dry the purified crystals under vacuum to yield **1-Acetylpiperidine-4-carboxylic acid** as a white solid.
- **Characterization:** Confirm the identity and purity of the product by measuring its melting point, which should align with the literature value of 180-184 °C.[4] Further analysis can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis Workflow Diagram



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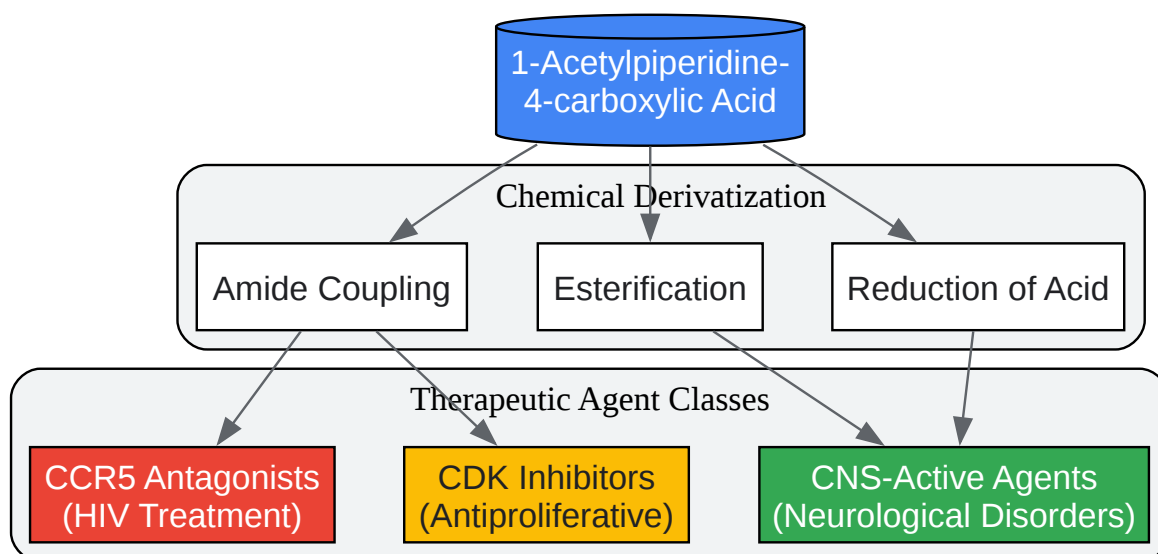
Caption: Workflow for the synthesis of **1-Acetylpiperidine-4-carboxylic acid**.

Applications in Research and Drug Development

1-Acetylpiperidine-4-carboxylic acid is not an active pharmaceutical ingredient itself but rather a high-value scaffold. Its utility stems from the two reactive handles—the carboxylic acid and the N-acetylated piperidine ring—which allow for diverse chemical modifications.

- **Pharmaceutical Intermediate:** It is a key building block in the synthesis of a wide range of pharmaceuticals.^[1] The carboxylic acid group can be converted into esters, amides, or other functional groups, while the piperidine ring serves as a core structural element. Notable applications include its use as a reactant for synthesizing:
 - CCR5 Antagonists: For the treatment of HIV.^[4]
 - CDK Inhibitors & Antiproliferative Agents: For cancer therapy.^[4]
 - Neurological Disorder Therapeutics: The piperidine structure is crucial for agents targeting the central nervous system.^[1]
- **Organic Synthesis:** Beyond pharmaceuticals, it is employed in the preparation of complex organic molecules and novel materials.^[1] Its defined stereochemistry and functional groups allow chemists to build molecular complexity with a high degree of control.
- **Biochemical Research:** The compound can be used as a reagent to study enzyme activity and metabolic pathways, helping to elucidate fundamental biological processes.^[1]

Logical Relationship Diagram: From Intermediate to Therapeutics



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Caption: Role as a versatile intermediate in synthesizing therapeutic agents.

Analytical Characterization

Ensuring the purity and identity of **1-Acetylpiperidine-4-carboxylic acid** is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Reverse-Phase HPLC Analysis

Rationale: Reverse-phase HPLC is ideal for separating moderately polar compounds like this one from non-polar or more polar impurities. The method is robust, reproducible, and can be adapted for mass spectrometry (MS) detection.^[10]

Methodology:

- **Column Selection:** A C18 stationary phase column is the standard choice, offering excellent retention and separation for this type of analyte.
- **Mobile Phase Preparation:** Prepare a mobile phase consisting of acetonitrile (MeCN) and water.^[10] A common starting point is a 30:70 MeCN:Water isocratic mixture. An acid

modifier, such as 0.1% formic acid (for MS compatibility) or phosphoric acid, is added to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks. [\[10\]](#)

- Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.
- Instrument Setup:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C (to ensure reproducibility)
 - Detection: UV detector at 210 nm (where the amide and carboxyl groups absorb).
 - Injection Volume: 10 µL
- Data Analysis: Run the sample and integrate the peak area. Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks. The retention time serves as an identifier under consistent conditions.

Safety, Handling, and Storage

Proper handling of **1-Acetylpiiperidine-4-carboxylic acid** is essential for laboratory safety.

Hazard Identification (GHS Classification):

- Acute Toxicity, Oral (Warning): Harmful if swallowed.[\[2\]](#)[\[11\]](#)
- Skin Irritation (Warning): Causes skin irritation.[\[2\]](#)[\[11\]](#)
- Eye Irritation (Warning): Causes serious eye irritation.[\[2\]](#)[\[11\]](#)
- Skin Sensitization (Warning): May cause an allergic skin reaction.[\[2\]](#)[\[11\]](#)
- Specific Target Organ Toxicity (Warning): May cause respiratory irritation.[\[2\]](#)[\[12\]](#)

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[4][13] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust.[4][14]
- Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
- Spill Response: In case of a spill, avoid generating dust.[14] Sweep up the solid material and place it in a suitable container for disposal.[13]

Conclusion

1-Acetylpiperidine-4-carboxylic acid stands out as a foundational element in the toolkit of medicinal and synthetic chemists. Its stable, bifunctional nature provides a reliable platform for generating molecular diversity in the pursuit of novel therapeutics. A thorough understanding of its properties, a robust synthetic strategy, and diligent safety practices are paramount to leveraging its full potential in research and development.

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